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The quest for highly efficient and stable perovskite solar cells (PSCs) has led to intensive

research into novel hole-transporting materials (HTMs). Among the promising candidates,

dibenzocarbazole derivatives have emerged as a compelling class of compounds, offering

excellent thermal stability, high hole mobility, and facile synthesis. This guide provides a

comparative analysis of the performance of various dibenzocarbazole-based HTMs in PSCs,

supported by experimental data, to aid researchers in the selection and design of next-

generation devices.

Performance Comparison of Dibenzocarbazole
HTMs
The efficacy of a hole-transporting material is paramount to achieving high power conversion

efficiency (PCE) in perovskite solar cells. Key performance metrics include the open-circuit

voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and the overall PCE. Below is a

summary of the photovoltaic performance of several recently developed dibenzocarbazole

derivatives compared to the widely used spiro-OMeTAD.
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Hole
Transportin
g Material
(HTM)

Voc (V)
Jsc
(mA/cm²)

FF (%) PCE (%) Reference

KZRD - - - 20.40 [1]

TDF-2 - - - 19.38 [2]

TDF-1 - - - 18.16 [2]

SGT-405 - - - 14.79 [3][4]

spiro-

OMeTAD

(reference)

- - - -

Note: '-' indicates data not available in the cited sources. The performance of spiro-OMeTAD

can vary significantly depending on the perovskite composition and fabrication conditions.

The data clearly indicates that dibenzocarbazole derivatives are capable of achieving high

power conversion efficiencies, with KZRD demonstrating a remarkable PCE of 20.40%[1]. The

fluorene-based derivatives TDF-2 and TDF-1, which incorporate an iminodibenzyl or

diphenylamine moiety, also show competitive performance with PCEs of 19.38% and 18.16%,

respectively[2]. The three-arm, carbazole-based SGT-405 achieved a notable PCE of 14.79%

[3][4]. These results underscore the potential of dibenzocarbazole-based materials to rival and

even surpass the performance of the commonly used spiro-OMeTAD.

Experimental Workflow and Device Architecture
The successful integration of these novel HTMs into high-performance PSCs relies on a

meticulous fabrication process. The general device architecture and workflow for a typical

perovskite solar cell employing a dibenzocarbazole-based HTM are illustrated below.
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Figure 1. A generalized workflow for the fabrication of a perovskite solar cell incorporating a

dibenzocarbazole-based hole-transporting material, alongside the typical device architecture.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of PSC research.

The following are generalized experimental protocols for the fabrication of perovskite solar

cells, which can be adapted for the use of specific dibenzocarbazole derivatives.

Substrate Preparation
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an

ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes

each.

The cleaned substrates are then dried with a nitrogen stream and treated with UV-ozone for

15 minutes to remove any organic residues and improve the wettability of the surface.

Electron Transport Layer (ETL) Deposition
A compact titanium dioxide (c-TiO2) layer is deposited onto the FTO substrate by spin-

coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol)

at a specified speed (e.g., 3000 rpm for 30 s).

The film is then sintered at a high temperature (e.g., 500 °C) for 1 hour to form a crystalline

anatase TiO2 layer.

A mesoporous TiO2 (m-TiO2) layer is subsequently deposited by spin-coating a commercial

TiO2 paste diluted in ethanol. This is followed by another sintering step at 500 °C for 30

minutes.

Perovskite Layer Deposition
A perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a mixed

solvent of DMF and DMSO) is spin-coated onto the m-TiO2 layer in a nitrogen-filled

glovebox.
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During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the

substrate to induce rapid crystallization of the perovskite film.

The film is then annealed at a specific temperature (e.g., 100-150 °C) for a designated time

to complete the perovskite crystal growth.

Hole-Transporting Material (HTM) Deposition
The dibenzocarbazole derivative HTM is dissolved in a suitable solvent such as

chlorobenzene, often with the addition of additives like 4-tert-butylpyridine (tBP) and lithium

bis(trifluoromethanesulfonyl)imide (Li-TFSI) to improve conductivity and device performance.

The HTM solution is then spin-coated on top of the perovskite layer.

Metal Contact Deposition
Finally, a top metal contact, typically gold (Au) or silver (Ag), is deposited by thermal

evaporation through a shadow mask to define the active area of the solar cell.

Device Characterization
The current density-voltage (J-V) characteristics of the fabricated PSCs are measured under

simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

The key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curves.

Structure-Property Relationships and Future
Outlook
The performance of dibenzocarbazole-based HTMs is intrinsically linked to their molecular

structure. The introduction of donor-acceptor (D-A) motifs, as seen in KZRD, can enhance

intermolecular interactions and facilitate efficient hole transport[1]. Similarly, the core structure,

such as the fluorene unit in TDF-1 and TDF-2, plays a significant role in the material's thermal

and photostability[2]. The three-dimensional structure of molecules like SGT-405 can also

influence the morphology of the HTM layer and the interface with the perovskite, thereby

affecting device performance[3][4].
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Future research in this area should focus on the rational design of new dibenzocarbazole

derivatives with tailored electronic properties, improved stability, and lower production costs.

Further exploration of dopant-free HTMs based on the dibenzocarbazole core is a particularly

promising avenue to enhance the long-term stability of perovskite solar cells. The continued

development of these materials holds the key to unlocking the full potential of perovskite

photovoltaic technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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